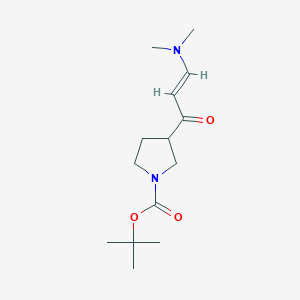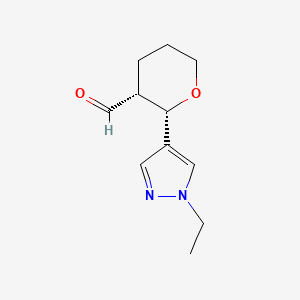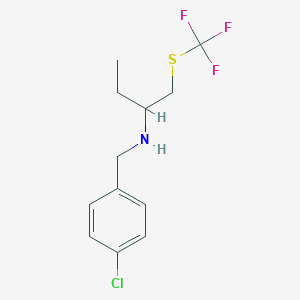![molecular formula C66H36N6O12 B11758699 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid](/img/structure/B11758699.png)
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple carboxyphenyl groups and a hexazaheptacyclo framework, making it a subject of interest in the study of metal-organic frameworks (MOFs) and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid typically involves the use of multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as high temperatures, specific catalysts, and controlled environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Carboxyphenylgruppen können oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können das Hexazaheptacyclo-Gerüst modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und Lösungsmittel, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation Derivate mit höherer Oxidationsstufe ergeben, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung bei der Synthese von metallorganischen Gerüsten (MOFs) verwendet, da sie stabile und hochporöse Strukturen bilden kann. Diese MOFs finden Anwendung in der Gasspeicherung, -trennung und -katalyse.
Biologie
In der Biologie ermöglicht die einzigartige Struktur der Verbindung die Interaktion mit verschiedenen Biomolekülen, wodurch sie zu einem potenziellen Kandidaten für Medikamenten-Abgabesysteme und Biosensoren wird.
Medizin
In der Medizin wird die Verbindung derzeit auf ihr Potenzial als therapeutisches Mittel, insbesondere in der gezielten Medikamenten-Abgabe und -Bildgebung, untersucht.
Industrie
Im Industriebereich wird die Verbindung bei der Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie hoher thermischer Stabilität und Leitfähigkeit eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung entfaltet, beinhaltet ihre Interaktion mit molekularen Zielstrukturen über ihre Carboxyphenylgruppen und ihr Hexazaheptacyclo-Gerüst. Diese Wechselwirkungen können verschiedene Stoffwechselwege beeinflussen und zu den gewünschten Ergebnissen in verschiedenen Anwendungen führen.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its carboxyphenyl groups and hexazaheptacyclo framework. These interactions can influence various pathways, leading to the desired outcomes in different applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzol
- 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazin
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Einzigartigkeit
Im Vergleich zu diesen ähnlichen Verbindungen zeichnet sich 4-[7,16,17,26,27-Pentakis(4-carboxyphenyl)-3,10,13,20,23,30-Hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoesäure durch ihre komplexere Struktur und ihr höheres Potenzial zur Bildung diverser und stabiler MOFs aus. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die fortschrittliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C66H36N6O12 |
|---|---|
Molekulargewicht |
1105.0 g/mol |
IUPAC-Name |
4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid |
InChI |
InChI=1S/C66H36N6O12/c73-61(74)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)62(75)76)68-56-55(67-49)57-59(71-52-28-46(34-7-19-40(20-8-34)64(79)80)45(27-51(52)69-57)33-5-17-39(18-6-33)63(77)78)60-58(56)70-53-29-47(35-9-21-41(22-10-35)65(81)82)48(30-54(53)72-60)36-11-23-42(24-12-36)66(83)84/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84) |
InChI-Schlüssel |
UJYSUZHTUYNLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2C4=CC=C(C=C4)C(=O)O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)C(=O)O)N=C51)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)



![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)


